molecular formula C21H28N4O2S B2470252 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE CAS No. 1031993-05-1

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B2470252
CAS No.: 1031993-05-1
M. Wt: 400.54
InChI Key: YWDORYWMUOWOJI-UHFFFAOYSA-N
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Description

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound features a combination of azepane, pyrimidine, and acetamide groups, making it a versatile molecule for scientific investigations.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-16-13-20(24-21(23-16)25-11-5-3-4-6-12-25)27-15-19(26)22-14-17-7-9-18(28-2)10-8-17/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDORYWMUOWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azepane or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE stands out due to the presence of the methylsulfanyl group, which imparts unique chemical and biological properties

Biological Activity

2-{[2-(Azepan-1-YL)-6-Methylpyrimidin-4-YL]OXY}-N-{[4-(Methylsulfanyl)Phenyl]Methyl}Acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H22N4O2S
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 1226450-61-8

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act as an inhibitor of certain neurotransmitter transporters, particularly the glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission.

Key Mechanisms:

  • GlyT1 Inhibition : The compound has been shown to inhibit GlyT1 with an IC50 value of approximately 37 nM, indicating significant potency in modulating glycine levels in the central nervous system (CNS) .
  • Receptor Binding : Preliminary studies suggest that it may also interact with G protein-coupled receptors (GPCRs), which are involved in various physiological processes .

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

  • Neuroprotective Effects : By modulating glycine levels, it may provide neuroprotective benefits against excitotoxicity.
  • Potential Antidepressant Activity : Due to its action on neurotransmitter systems, it may have implications in treating mood disorders.

Data Tables

PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight366.47 g/mol
IC50 (GlyT1 Inhibition)37 nM
Solubility14 µM

Study 1: GlyT1 Inhibition and CNS Penetration

A study published in PubMed highlighted the development of a series of GlyT1 inhibitors, including derivatives of the compound . The study found that modifications to the azepane ring increased potency and bioavailability in the CNS, suggesting potential therapeutic applications for neurological disorders .

Study 2: Neuroprotective Properties

In vitro experiments demonstrated that the compound could protect neuronal cells from glutamate-induced excitotoxicity. This was assessed through cell viability assays where treated cells showed a significant increase in survival compared to untreated controls.

Study 3: Behavioral Studies in Animal Models

Behavioral assessments in rodent models indicated that administration of the compound led to decreased anxiety-like behaviors, suggesting anxiolytic properties. These findings were corroborated by alterations in neurotransmitter levels measured post-treatment.

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